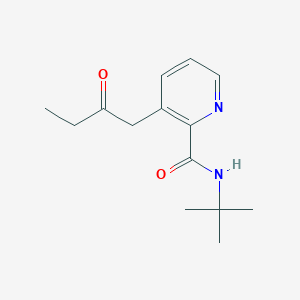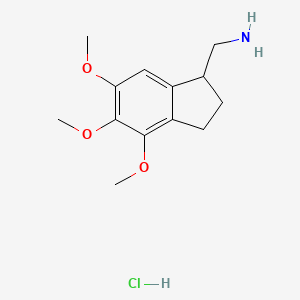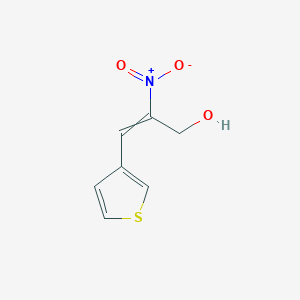
2-Nitro-3-(thiophen-3-yl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-3-(thiophen-3-yl)prop-2-en-1-ol is an organic compound that features a nitro group, a thiophene ring, and an enol structure
Méthodes De Préparation
The synthesis of 2-Nitro-3-(thiophen-3-yl)prop-2-en-1-ol typically involves the condensation of thiophene derivatives with nitroalkenes. One common method is the reaction of thiophene-3-carboxaldehyde with nitromethane under basic conditions to form the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
2-Nitro-3-(thiophen-3-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, halogens, and nitrating agents. Major products formed from these reactions include amines, hydroxylamines, and halogenated thiophenes.
Applications De Recherche Scientifique
2-Nitro-3-(thiophen-3-yl)prop-2-en-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-Nitro-3-(thiophen-3-yl)prop-2-en-1-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparaison Avec Des Composés Similaires
2-Nitro-3-(thiophen-3-yl)prop-2-en-1-ol can be compared with other thiophene derivatives such as:
2-Nitrothiophene: Lacks the enol structure and has different reactivity.
3-Nitrothiophene: Similar nitro group placement but lacks the enol structure.
Thiophene-3-carboxaldehyde: Used as a precursor in the synthesis of this compound. The uniqueness of this compound lies in its combination of a nitro group, thiophene ring, and enol structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
915161-57-8 |
|---|---|
Formule moléculaire |
C7H7NO3S |
Poids moléculaire |
185.20 g/mol |
Nom IUPAC |
2-nitro-3-thiophen-3-ylprop-2-en-1-ol |
InChI |
InChI=1S/C7H7NO3S/c9-4-7(8(10)11)3-6-1-2-12-5-6/h1-3,5,9H,4H2 |
Clé InChI |
KFRCZAFNQLWEMR-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC=C1C=C(CO)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


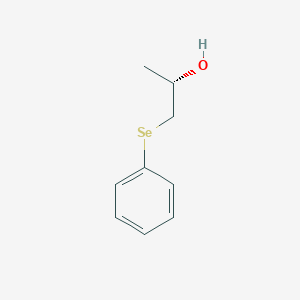
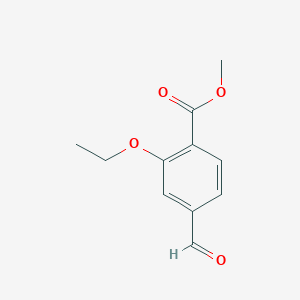
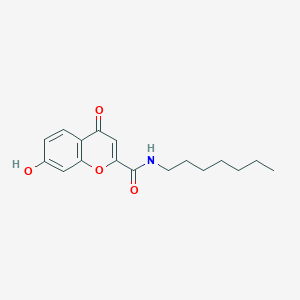
![1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-3-(1-pyrrolidinyl)propyl]phenyl]-](/img/structure/B14184376.png)
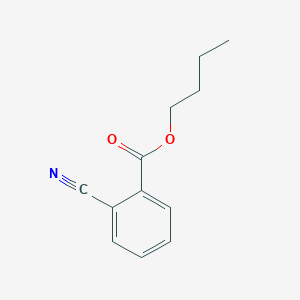
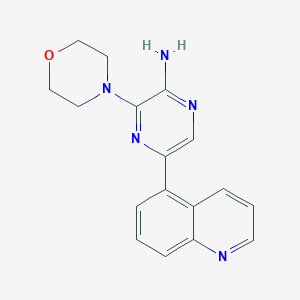
![N,N-Diethyl-3-[4-(1-phenylethenyl)phenyl]propan-1-amine](/img/structure/B14184393.png)

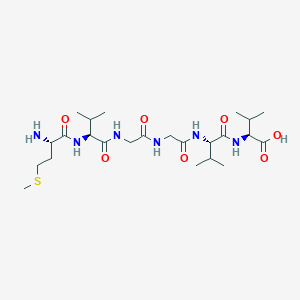
![N-[(2S)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide](/img/structure/B14184415.png)
![1-{4-[2-(4-Chlorobenzene-1-sulfonyl)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B14184427.png)
![3,4,5-Tris[(2,5,8,11-tetraoxatridecan-13-yl)oxy]benzoyl chloride](/img/structure/B14184431.png)
